2-(4-chloro-2-methylphenoxy)-N'-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)acetohydrazide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a chloro-substituted phenoxy group and a cyclohexenone moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)acetohydrazide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.
Hydrazide Formation: The phenoxy intermediate is then reacted with hydrazine hydrate under controlled conditions to form the hydrazide.
Cyclohexenone Addition: Finally, the hydrazide is reacted with 5,5-dimethyl-3-oxocyclohex-1-en-1-yl chloride to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Techniques: Such as recrystallization, chromatography, or distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines, thiols, and alkoxides.
Major Products
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Compounds with substituted phenoxy groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to its unique structure.
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes.
Medicine
Drug Development: Investigated for potential therapeutic applications.
Diagnostics: Used in the development of diagnostic tools.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)acetohydrazide involves:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-methylphenoxy)acetohydrazide: Lacks the cyclohexenone moiety.
N’-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)acetohydrazide: Lacks the phenoxy group.
Uniqueness
Structural Features: The combination of phenoxy and cyclohexenone moieties.
Reactivity: Unique reactivity due to the presence of both chloro and hydrazide groups.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-11-6-12(18)4-5-15(11)23-10-16(22)20-19-13-7-14(21)9-17(2,3)8-13/h4-7,19H,8-10H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYGDTWEMDCMLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC2=CC(=O)CC(C2)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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